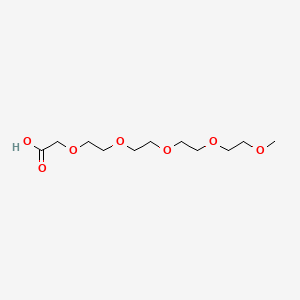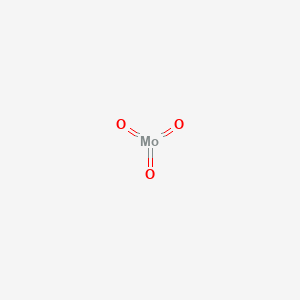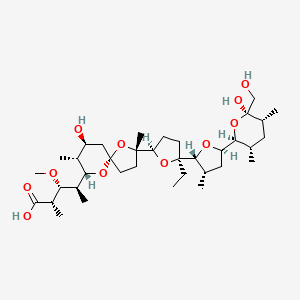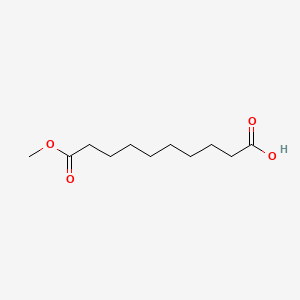
2,5,8,11,14-Pentaoxahexadecan-16-oic acid
描述
m-PEG5-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
科学研究应用
Cancer Prevention and Therapy
Oleanolic acid, a pentacyclic triterpenoid, and its synthetic derivatives, including 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, have shown promising potential in cancer prevention and therapy. These compounds can modulate multiple signaling pathways in tumor cells and have exhibited potent antiangiogenic and antitumor activities in rodent cancer models. They are currently under evaluation in clinical studies (Shanmugam et al., 2014).
Gibberellin Biosynthesis
Kaur-16-en-7β-ol-19-oic acid, a derivative in the gibberellin biosynthesis pathway, has been shown to stimulate leaf sheath growth in dwarf -5 mutant of Zea mays and can be converted to gibberellin A3 in Gibberella fujikuroi mycelial suspensions, suggesting its role as an intermediate in gibberellin biosynthesis (Lew & West, 1971).
Metalorganic Chemical Vapor Deposition
The adducts of barium complexes with 2,5,8,11,14-pentaoxaheptadecane (tetraglyme) have been studied for their application in metalorganic chemical vapor deposition. These complexes have been characterized for their thermal stability and solid-state structure, indicating potential utility in the deposition of barium fluoride films (Gardiner et al., 1991).
Atmospheric Chemistry
In atmospheric chemistry, 2,5,8,11,14-pentaoxapentadecane and related compounds have been identified in PM2.5 samples, suggesting their role in the formation of secondary organic aerosols. These findings contribute to understanding the composition and sources of atmospheric particulate matter (Edney et al., 2003).
Solution Chemistry
Studies on the excess volumes of binary mixtures formed by 2,5,8,11,14-pentaoxapentadecane with homologous n-alkanes have provided insights into the solution chemistry of these compounds. Such research helps in understanding their interaction and miscibility properties (Treszczanowicz et al., 1990).
Ultrasensitive Copper Detection
In the field of analytical chemistry, 16-mercaptohexadecanoic acid capped CdSe quantum dots have been used for ultrasensitive copper(II) detection. This approach utilizes enhanced photoluminescence for rapid and reliable detection, with potential applications in mixed-ion solutions and physiological fluids (Chan et al., 2010).
Analgesic and Antiinflammatory Activity
Kaur-16-en-19-oic acid, isolated from Annona reticulata bark, has demonstrated significant analgesic and antiinflammatory activity. This research contributes to the understanding of natural compounds with potential therapeutic applications (Chavan et al., 2012).
Magnetic Particle Coatings
16-Mercaptohexadecanoic acid has been used to create self-assembled monolayer coatings on nanosized magnetic particles. These coated particles have potential applications in biological cell separation and gold recovery, demonstrating the versatility of this compound in nanotechnology applications (Liu & Xu, 1995).
属性
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZAHIJJCRGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166842 | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
CAS RN |
16024-66-1 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














